
5-(Thiomorpholin-4-yl)pentanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiomorpholin-4-yl)pentanimidamide is a chemical compound with the molecular formula C9H20N2S It belongs to the class of heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-(Thiomorpholin-4-yl)pentanimidamide involves a microwave-supported one-pot reaction. This method uses a solid base, such as magnesium oxide, and an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours . The yield of the reaction ranges from 55% to 76%, depending on the specific derivatives being synthesized .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as using less toxic solvents and reducing reaction times, are likely to be applied. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiomorpholin-4-yl)pentanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Thiomorpholin-4-yl)pentanimidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Thiomorpholin-4-yl)pentanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Thiomorpholin-4-yl)pentan-1-amine: This compound has a similar structure but differs in its functional groups.
2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides: These compounds contain a thiomorpholine fragment and are known for their ability to inhibit nonenzymatic protein glycosylation.
Uniqueness
5-(Thiomorpholin-4-yl)pentanimidamide is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic structure. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H19N3S |
|---|---|
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
5-thiomorpholin-4-ylpentanimidamide |
InChI |
InChI=1S/C9H19N3S/c10-9(11)3-1-2-4-12-5-7-13-8-6-12/h1-8H2,(H3,10,11) |
InChI-Schlüssel |
ZKZUNSFTYQPWQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CCCCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


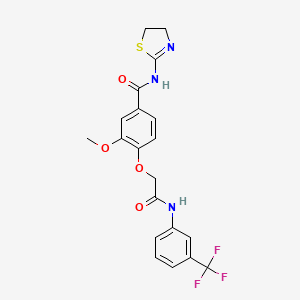


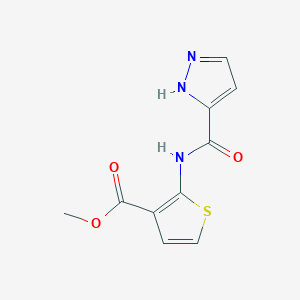
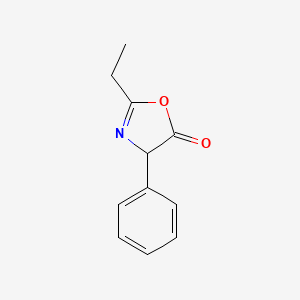
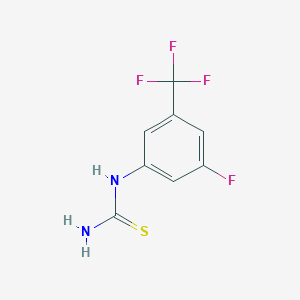
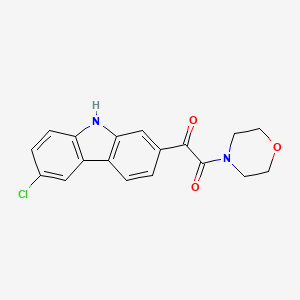
![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)

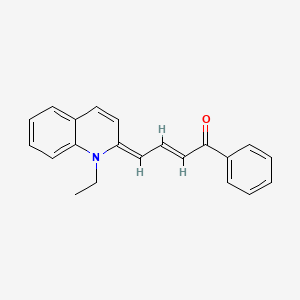
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)

![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
